Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride
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Overview
Description
Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride is a chemical compound with the molecular formula C20H26ClNO3. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a benzyl group and an ethoxybenzyl group attached to the morpholine ring, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
The synthesis of Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride typically involves the reaction of 4-benzylmorpholine with 2-ethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group typically yields benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or benzylamine .
Scientific Research Applications
Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, the benzyl and ethoxybenzyl groups can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride can be compared with other similar compounds, such as:
4-benzylmorpholine: Lacks the ethoxybenzyl group, making it less versatile in certain chemical reactions.
2-ethoxybenzyl chloride: Lacks the morpholine ring, limiting its applications in organic synthesis.
Morpholine: The parent compound, which is simpler in structure and has different chemical properties and applications.
The uniqueness of this compound lies in its combination of the morpholine ring with benzyl and ethoxybenzyl groups, providing a versatile platform for various chemical and biological applications .
Properties
CAS No. |
89220-85-9 |
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Molecular Formula |
C20H26ClNO3 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
4-benzyl-2-[(2-ethoxyphenyl)methoxy]morpholine;hydrochloride |
InChI |
InChI=1S/C20H25NO3.ClH/c1-2-22-19-11-7-6-10-18(19)16-24-20-15-21(12-13-23-20)14-17-8-4-3-5-9-17;/h3-11,20H,2,12-16H2,1H3;1H |
InChI Key |
QPSJYFSSSWUUTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1COC2CN(CCO2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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